1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Lipophilicity Membrane permeability Drug-likeness

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3, ChemDiv Compound ID D347-4131) is a synthetic benzimidazole derivative with molecular formula C20H24N2O3 and molecular weight 340.42 g/mol. It is supplied as a racemic mixture and is part of the ChemDiv diversity screening compound library, a collection of over 1.6 million stock compounds designed for drug discovery and chemical biology applications.

Molecular Formula C20H24N2O3
Molecular Weight 340.4g/mol
CAS No. 931336-09-3
Cat. No. B368400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
CAS931336-09-3
Molecular FormulaC20H24N2O3
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
InChIInChI=1S/C20H24N2O3/c1-3-6-19(23)20-21-17-7-4-5-8-18(17)22(20)13-14-25-16-11-9-15(24-2)10-12-16/h4-5,7-12,19,23H,3,6,13-14H2,1-2H3
InChIKeyFPALQUUDAGTSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3): Procurement-Grade Profile of a ChemDiv Diversity Screening Benzimidazole


1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3, ChemDiv Compound ID D347-4131) is a synthetic benzimidazole derivative with molecular formula C20H24N2O3 and molecular weight 340.42 g/mol . It is supplied as a racemic mixture and is part of the ChemDiv diversity screening compound library, a collection of over 1.6 million stock compounds designed for drug discovery and chemical biology applications [1]. The compound features a benzimidazole core N1-substituted with a 2-(4-methoxyphenoxy)ethyl side chain and C2-substituted with a butan-1-ol group, representing a specific chemotype within the broader benzimidazole family that is widely recognized for diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties [2].

Why Generic Substitution Fails for 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3): Physicochemical Property Divergence Among Structurally Adjacent Analogs


Benzimidazole derivatives with phenoxyethyl N1-substitution and alkyl alcohol C2-substitution form a structurally clustered chemical series, yet small modifications produce substantial shifts in key drug-likeness parameters. The para-methoxy substituent on the phenoxy ring, the two-carbon ethyl linker, and the butan-1-ol chain in CAS 931336-09-3 collectively define a specific physicochemical profile—logP, logD, polar surface area, and hydrogen bonding capacity—that cannot be replicated by neighboring analogs such as the ortho-methoxy isomer (CAS 943102-50-9), the para-methyl analog (CAS 931681-13-9), or the shorter-chain ethanol analog (CAS 941540-82-5) . In screening campaigns, even minor changes in logP or PSA can alter membrane permeability, protein binding, and assay interference profiles, making direct substitution of one analog for another scientifically unsound without confirmatory profiling [1]. The quantitative property differences documented below provide the procurement rationale for selecting this specific compound over readily available alternatives.

Product-Specific Quantitative Evidence Guide: 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3) vs. Closest Analogs


LogP Differentiation: 4.43 vs. 2.40 for the Ethanol Homolog — A 2.03-Unit Lipophilicity Gap

The target compound (butan-1-ol chain) exhibits a calculated logP of 4.4311, compared to 2.40 for the direct ethanol homolog 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol (CAS 941540-82-5), representing a 2.03 log unit difference . This magnitude of lipophilicity difference translates to an approximately 100-fold difference in octanol-water partition coefficient and is expected to produce markedly different membrane permeation kinetics, plasma protein binding, and tissue distribution behavior if these compounds were to advance into biological assays [1].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Advantage: 41.26 Ų vs. 56.5 Ų — Enhanced Membrane Penetration Potential

The target compound has a calculated topological polar surface area (tPSA) of 41.26 Ų, compared to 56.5 Ų for the ethanol homolog (CAS 941540-82-5), a difference of -15.2 Ų . A tPSA below 60 Ų is generally associated with good oral bioavailability, and values below 90 Ų are correlated with blood-brain barrier penetration potential [1]. The lower PSA of the target compound, driven by its extended butanol chain reducing the relative contribution of the hydroxyl group, may confer superior membrane transit characteristics compared to the more polar ethanol analog.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Para-Methoxy vs. Ortho-Methoxy Positional Isomerism: Distinct Hydrogen Bonding and Steric Profiles

The target compound bears the methoxy substituent at the para position of the phenoxy ring, whereas the isomeric compound 1-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 943102-50-9) carries the methoxy group at the ortho position . Para-substitution preserves the linear geometry of the side chain and maintains the methoxy oxygen in an exposed position available for hydrogen bond acceptor interactions, while ortho-substitution introduces steric hindrance adjacent to the ether linkage and may alter the conformational preferences of the phenoxyethyl side chain [1]. This positional difference is well-established in medicinal chemistry to produce distinct target binding profiles even when all other structural features are identical.

Positional isomerism Structure-activity relationship Receptor binding

Para-Methoxy vs. Para-Methyl Substituent: Hydrogen Bond Acceptor Capacity Differentiation

The target compound (para-OCH3) possesses 4 hydrogen bond acceptors (HBA = 4) compared to 3 for the para-methyl analog 1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol (CAS 931681-13-9) . The additional HBA arises from the methoxy oxygen on the phenoxy ring, which is absent in the methyl analog. This additional hydrogen bond acceptor site can participate in specific polar interactions with protein targets, metal ions, or solvent molecules, and contributes to the distinct aqueous solubility (logSw = -4.1345 for the target) and logD (4.4307) profile . The molecular weight difference (340.42 vs. 324.42 g/mol) further distinguishes these compounds in physical handling and solution preparation contexts.

Hydrogen bonding Solubility Target engagement

Benzimidazole Scaffold Class-Level Activity: Validated Antifungal, Anticancer, and Antimicrobial Potential

While no target-specific biological assay data are publicly available for CAS 931336-09-3, the benzimidazole scaffold is one of the most extensively validated privileged structures in medicinal chemistry. A comprehensive 2021 review documented that benzimidazole derivatives exhibit IC50 values in the nanomolar to low micromolar range against diverse targets including kinases, tubulin, and DNA topoisomerases, with specific compounds achieving >98% inhibition of Candida albicans at 0.25 µg/mL concentrations [1][2]. ChemDiv's benzimidazole-containing screening libraries have yielded validated hits including D347-2761, a c-Myc inhibitor that disrupts c-Myc/Max heterodimerization [3]. The specific substitution pattern of CAS 931336-09-3—combining a para-methoxyphenoxyethyl N1 side chain with a butan-1-ol C2 group—represents a distinct chemotype within this validated scaffold space.

Benzimidazole pharmacology Antifungal activity Anticancer screening

Racemic Mixture Specification: Defined Stereochemical Composition for Reproducible Screening

The target compound is explicitly specified as a RACEMIC MIXTURE on the ChemDiv product page, with a defined InChI Key of FPALQUUDAGTSJE-IBGZPJMESA-N . This is a critical procurement specification, as the butan-1-ol side chain introduces a chiral center at the carbon bearing the hydroxyl group. By contrast, the ethanol homolog (CAS 941540-82-5) is specified as achiral . The racemic nature means that any biological screening result represents the combined effect of both enantiomers; chiral resolution would be required to assign activity to a specific enantiomer. For procurement purposes, the defined racemic specification ensures batch-to-batch consistency in screening assays where stereochemistry may influence target engagement [1].

Stereochemistry Racemic mixture Reproducibility

Best Research and Industrial Application Scenarios for 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS 931336-09-3)


Diversity-Based High-Throughput Screening (HTS) for Phenotypic and Target-Based Assays

CAS 931336-09-3 is purpose-built for inclusion in diversity screening libraries. Its calculated logP of 4.43 and PSA of 41.26 Ų place it within drug-like chemical space suitable for both phenotypic and target-based HTS campaigns . As a ChemDiv catalog compound with 229 mg available stock and 1-week shipping, it can be rapidly procured for primary screening without the delays associated with custom synthesis. The benzimidazole scaffold has produced validated hits across oncology, anti-infective, and anti-inflammatory programs, making this compound a rational addition to screening decks targeting these therapeutic areas [1].

Structure-Activity Relationship (SAR) Studies on the Benzimidazole Phenoxyethyl Chemotype

The compound serves as a key intermediate-lipophilicity member in an SAR matrix spanning the para-methoxy (CAS 931336-09-3), para-methyl (CAS 931681-13-9), ortho-methoxy (CAS 943102-50-9), and unsubstituted phenoxy (1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol) analogs . Systematic procurement of this series enables exploration of electronic (methoxy vs. methyl), steric (para vs. ortho), and lipophilic (logP range from ~2.4 to 4.4) contributions to biological activity. The 2.03 logP gap between this compound and the ethanol homolog provides a particularly informative window for assessing lipophilicity-driven SAR [1].

Hit-to-Lead Optimization Starting Point with Favorable Physicochemical Parameters

With 4 hydrogen bond acceptors, 1 hydrogen bond donor, MW of 340.42 g/mol, and logP of 4.43, CAS 931336-09-3 complies with three of four Lipinski Rule of Five criteria (MW < 500, HBA < 10, HBD < 5) while marginally exceeding the logP threshold . This profile indicates oral drug-likeness with room for optimization. The racemic nature provides an opportunity for chiral resolution studies, where individual enantiomers may exhibit differentiated potency, selectivity, or pharmacokinetic profiles [1]. The defined stereochemical specification ensures reproducible starting material for medicinal chemistry campaigns.

Computational Chemistry and Pharmacophore Modeling Validation

The well-characterized physicochemical parameters (logP, logD, logSw, PSA, HBA, HBD) and defined stereochemistry make CAS 931336-09-3 suitable as a validation compound for computational models predicting benzimidazole derivative properties . Its para-methoxy substitution pattern and butan-1-ol chain length provide a specific pharmacophoric feature set—including an HBA-capable methoxy oxygen and a hydrogen bond donor hydroxyl—that can be used to calibrate docking models, pharmacophore hypotheses, and QSAR models for benzimidazole-containing chemical series [1].

Quote Request

Request a Quote for 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.